molecular formula C18H22N2O3 B2691423 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097903-50-7

3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea

Cat. No.: B2691423
CAS No.: 2097903-50-7
M. Wt: 314.385
InChI Key: CZUNHOKMMKHVDS-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a complex organic compound that features a cyclopentyl group, a furan ring, and a phenyl group connected through a hydroxyethyl linkage to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(furan-2-yl)benzaldehyde with an appropriate Grignard reagent to form the corresponding alcohol.

    Urea Formation: The hydroxyethyl intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Hydrogenation can be carried out using Pd/C (Palladium on carbon) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitrating agents.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the furan and phenyl rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate: Similar structure but with a carbamate group instead of a urea group.

    3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea group, in particular, may enhance its stability and binding affinity in biological systems compared to similar compounds with carbamate or thiourea groups.

Properties

IUPAC Name

1-cyclopentyl-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-16(12-19-18(22)20-15-4-1-2-5-15)13-7-9-14(10-8-13)17-6-3-11-23-17/h3,6-11,15-16,21H,1-2,4-5,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUNHOKMMKHVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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